molecular formula C13H21NO3 B2537152 Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate CAS No. 2305255-05-2

Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate

Cat. No.: B2537152
CAS No.: 2305255-05-2
M. Wt: 239.315
InChI Key: HSLBRTPICUZCQN-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate (CAS 2305255-05-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol, features a bicyclo[2.2.1]heptane (norbornane) scaffold, a structure known for its rigidity and potential to influence the pharmacokinetic properties of drug candidates . The molecule integrates a carbamate group, which serves as a key structural motif in many therapeutic agents due to its proteolytic stability and resemblance to a peptide bond, thereby enhancing the metabolic stability of potential compounds . The presence of both a carbamate and a formyl group on the bicyclic framework makes this reagent a versatile intermediate for further synthetic elaboration, particularly in the construction of more complex molecules aimed at biological targets. Compounds based on the bicyclo[2.2.1]heptanamine structure have been investigated in the development of treatments for a range of conditions, including disorders of the urinary system, and neurodegenerative diseases such as Parkinson's and Alzheimer's . This product is offered as a mixture of diastereomers with a purity of 95% and is intended for research applications only . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-6-9-4-5-13(10,7-9)8-15/h8-10H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLBRTPICUZCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Bicyclo[2.2.1]heptane Functionalization

Norbornane Skeleton Construction

The bicyclo[2.2.1]heptane framework is typically synthesized via Diels-Alder cycloaddition between cyclopentadiene and ethylene derivatives. For Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate, post-functionalization of preformed norbornane derivatives is preferred due to the challenges of introducing formyl and carbamate groups during ring formation.

Regioselective Functionalization Challenges

Positioning substituents at specific sites on the norbornane ring requires careful control of reaction conditions. Steric hindrance from the bridgehead hydrogens and the ring’s inherent strain influence reactivity. The 1- and 2-positions are electronically distinct, with the 1-position being more susceptible to electrophilic attacks due to greater orbital hybridization.

Carbamate Installation Methodologies

Boc Protection via Chloroformate Reaction

A cornerstone of carbamate synthesis involves reacting amines with tert-butyl chloroformate (Boc-Cl). For this compound, this requires prior introduction of an amine group at position 2.

  • Amination of Norbornane :
    • Nitrene Insertion : Photochemical or thermal decomposition of azides generates nitrenes, which insert into C-H bonds. For example, irradiation of 2-azidonorbornane yields 2-aminonorbornane.
    • Hofmann Rearrangement : Treatment of 2-carboxamidonorbornane with bromine and base produces 2-aminonorbornane via decarbonylation.
  • Boc Protection :
    • The amine is reacted with Boc-Cl in the presence of a base (e.g., NaOH, Et₃N) in dichloromethane or THF. Yield optimization often requires anhydrous conditions and stoichiometric base.

Example Protocol :

To a stirred solution of 2-aminonorbornane (1.0 equiv) in dry THF, add Boc-Cl (1.2 equiv) and Et₃N (2.0 equiv) at 0°C. Warm to room temperature, stir for 12 h. Quench with H₂O, extract with EtOAc, and purify via silica chromatography.  

Alternative Carbamate Formation Routes

Curtius Rearrangement

Acyl azides derived from norbornane-2-carboxylic acid undergo thermal decomposition to isocyanates, which react with tert-butanol to form the Boc-protected carbamate.

$$
\text{R-CO-N}3 \xrightarrow{\Delta} \text{R-NCO} + \text{N}2 \uparrow
$$
$$
\text{R-NCO} + t\text{-BuOH} \rightarrow \text{R-NH-C(O)-O}t\text{-Bu}
$$

Solid-Phase Synthesis

Merrifield resin-bound amines react with CO₂ and alkyl halides in the presence of Cs₂CO₃ and TBAI to generate carbamates. This method is scalable and avoids purification challenges but requires specialized equipment.

Formyl Group Introduction

Vilsmeier-Haack Formylation

Electrophilic formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) is effective for aromatic systems but less so for aliphatic substrates. For norbornane, this method requires harsh conditions and may lead to ring-opening byproducts.

Oxidation of Hydroxymethyl Precursors

  • Hydroxymethyl Installation :

    • Norbornane-1-methanol is synthesized via hydroboration-oxidation of norbornene derivatives.
  • Oxidation to Formyl :

    • Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane oxidizes the alcohol to the aldehyde.

Example Protocol :

Add Dess-Martin periodinane (1.1 equiv) to norbornane-1-methanol in CH₂Cl₂ at 0°C. Stir for 2 h, quench with Na₂S₂O₃, and extract with EtOAc.  

Directed ortho-Metalation (DoM)

Lithiation at the 1-position using n-BuLi and subsequent quenching with DMF introduces the formyl group. This method demands stringent anhydrous conditions and regiochemical control.

Integrated Synthetic Routes

Sequential Functionalization

  • Step 1 : Synthesize 2-aminonorbornane via Hofmann rearrangement.
  • Step 2 : Protect the amine with Boc-Cl.
  • Step 3 : Introduce formyl group via Dess-Martin oxidation.

Challenges :

  • Oxidation of the amine to nitro or over-oxidation to carboxylic acid.
  • Steric hindrance during formylation reduces yields.

Tandem Protection-Formylation

A one-pot strategy using Boc-protected norbornane-1-methanol, followed by in situ oxidation, minimizes intermediate isolation. Catalytic TEMPO with NaOCl serves as a mild oxidant.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Boc-Cl Amination 65–75 ≥95 Scalable, mild conditions Requires pre-formed amine
Curtius Rearrangement 50–60 90 Avoids strong bases Hazardous intermediates (acyl azides)
Solid-Phase 70–80 ≥98 High purity, combinatorial potential Specialized resin required
Oxidation of Alcohol 60–70 85 Reliable for aliphatic aldehydes Over-oxidation risks

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate: has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: May be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects The formyl group can participate in reactions with nucleophiles, while the bicyclic structure provides rigidity and stability to the molecule

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Carbamates with Varying Ring Systems

a) Tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
  • Structure : Features a larger bicyclo[2.2.2]octane system, increasing steric bulk compared to the [2.2.1] system.
  • Impact : The expanded ring system (eight-membered vs. seven-membered) enhances rigidity but may reduce solubility due to higher molecular weight (~253.3 g/mol inferred).
  • Application : Suitable for targeting larger binding pockets in enzyme inhibitors .
b) Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
  • Structure : Replaces a carbon atom in the bicyclo[2.2.1] system with nitrogen (aza group).
  • Impact : Introduces basicity and hydrogen-bonding capability, lowering XLogP3 (estimated ~1.8).
  • Application : Useful in peptidomimetics or metal-coordinating complexes .
c) Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)
  • Structure: Combines a bicyclo[4.1.0] system (norbornene analog) with an aza group.
  • Impact : The strained three-membered ring increases reactivity, while the aza group enhances polarity.
  • Application: Potential use in covalent inhibitors or photopharmacology .

Substituent-Modified Analogues

a) Tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1252672-84-6)
  • Structure : Hydroxyl (-OH) replaces the formyl group on a [2.2.2] bicyclo system.
  • Impact: Increased hydrophilicity (XLogP3 ~1.5 inferred) and hydrogen-bond donor capacity.
  • Application : Suitable for prodrug design or solubility enhancement .
b) Tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
  • Structure : Stereochemically defined aza-substituted derivative of the parent compound.
  • Impact : Chirality influences target selectivity; nitrogen enables salt formation for improved crystallinity.
  • Application : Chiral building block for asymmetric synthesis .

Monocyclic Carbamates with Functional Handles

a) Tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-24-1)
  • Structure: Six-membered piperidine ring with cis-amino and methyl groups.
  • Impact: Flexible backbone vs. bicyclic rigidity; amino group allows conjugation (e.g., amide bond formation).
  • Application : Intermediate for kinase inhibitors or GPCR-targeted drugs .
b) Tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)
  • Structure : Fluorine substituent on a piperidine ring.
  • Impact : Fluorine’s electronegativity modulates pKa and metabolic stability.
  • Application : CNS-targeted molecules due to blood-brain barrier penetration .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Key Feature
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate 2305255-05-2 C₁₃H₂₁NO₃ 239.31 2.3 Bicyclo[2.2.1], formyl
Tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Not provided C₁₄H₂₃NO₃* ~253.3* ~2.5* Bicyclo[2.2.2], formyl
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 C₁₁H₂₀N₂O₂ 220.29 ~1.8* Bicyclo[2.2.1], aza
Tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate 1434073-24-1 C₁₁H₂₂N₂O₂ 214.31 ~1.2* Piperidine, amino, methyl

*Inferred values based on structural analysis.

Biological Activity

Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate is a compound of significant interest in organic and medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclo[2.2.1]heptane framework, which contributes to its rigidity and stability. The presence of the formyl group enhances its reactivity, making it a suitable candidate for various biochemical interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of a bicyclic heptane derivative with tert-butyl carbamate under controlled conditions to ensure high yield and purity. The general synthetic route includes:

  • Formation of Bicyclic Structure : Utilizing suitable precursors through cyclization reactions.
  • Introduction of Formyl Group : Achieved via formylation reactions with appropriate reagents.
  • Carbamate Formation : Reaction with tert-butyl chloroformate in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Nucleophilic Reactions : The formyl group can engage in nucleophilic addition reactions, potentially influencing enzyme activity.
  • Stability and Rigidity : The bicyclic structure may enhance binding affinity to biological targets, affecting pharmacokinetics and dynamics.

Biological Activity

Research on the biological activity of this compound has revealed several promising applications:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

Case Study 1: Antimicrobial Activity

In a recent study, derivatives similar to this compound were screened for antimicrobial properties against various pathogens. Results indicated that compounds with similar structural features exhibited significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of bicyclic carbamates, including this compound derivatives. These compounds demonstrated varying degrees of inhibition against target enzymes involved in metabolic pathways, highlighting their potential as lead compounds for drug development .

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamateBicyclic CarbamateAntimicrobial
Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamateBicyclic CarbamateEnzyme Inhibition

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